Methyl Ester vs. Free Carboxylic Acid: Lipophilicity, Hydrogen Bond Donor Capacity, and Permeability Differentiation
Methyl 2-((thiophen-2-ylmethyl)amino)benzoate, as the methyl ester, eliminates one hydrogen bond donor (HBD) relative to its free acid counterpart 2-[(2-thienylmethyl)amino]benzoic acid (CAS 18210-20-3). The free acid has a measured/computed LogP of 3.13 and a polar surface area (PSA) of 77.57 Ų . Conversion to the methyl ester reduces the PSA by approximately 39 Ų (estimated PSA for the target compound: ~38.3 Ų, based on the structurally analogous methyl 2-(benzylamino)benzoate TPSA of 38.3 Ų) and removes the carboxylic acid HBD, yielding a compound with only one HBD (the secondary amine NH) [1]. This difference in HBD count (1 vs. 2) and PSA (~38 vs. ~78 Ų) has direct consequences for passive membrane permeability and blood–brain barrier penetration potential [2].
| Evidence Dimension | Hydrogen Bond Donor (HBD) count and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | HBD = 1 (secondary amine NH only); TPSA ~38.3 Ų (estimated from benzyl analog PubChem CID 251142) |
| Comparator Or Baseline | 2-[(2-Thienylmethyl)amino]benzoic acid (CAS 18210-20-3): HBD = 2 (CO₂H + NH); PSA = 77.57 Ų; LogP = 3.13 |
| Quantified Difference | ΔHBD = −1 (50% reduction); ΔPSA ≈ −39.3 Ų (~51% reduction); ΔLogP ≈ +0.5 to +0.9 (ester more lipophilic than acid) |
| Conditions | Computed physicochemical properties from ChemSrc (free acid) and PubChem (benzyl methyl ester analog); PSA estimation based on structural homology |
Why This Matters
For cell-based screening campaigns or CNS-targeted programs, the reduced HBD count and lower PSA of the methyl ester translate to predictably higher passive membrane permeability compared to the free acid, directly impacting intracellular target engagement and assay outcome interpretation.
- [1] PubChem. Methyl 2-(benzylamino)benzoate, CID 251142. Computed Properties: TPSA = 38.3 Ų, HBD = 1, XLogP3 = 3.8. National Library of Medicine. View Source
- [2] Pajouhesh, H. & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. (CNS drug property guidelines: TPSA < 60–70 Ų, HBD < 3). View Source
